Sphondin

Catalog No.
S585837
CAS No.
483-66-9
M.F
C12H8O4
M. Wt
216.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphondin

CAS Number

483-66-9

Product Name

Sphondin

IUPAC Name

6-methoxyfuro[2,3-h]chromen-2-one

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3

InChI Key

DLCJNIBLOSKIQW-UHFFFAOYSA-N

SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

Solubility

In water, 5.37X10+2 mg/L at 25 °C (est)

Synonyms

Sfondin;sphondin;6-Methoxy-2H-furo[2,3-h]-1-benzopyran-2-one;6-Methoxy-2H-furo[2,3-h][1]benzopyran-2-one;2H-Furo(2,3-h)-1-benzopyran-2-one, 6-Methoxy-

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

What is Spondin?

Spondin is a furanocoumarin, a natural product found in various plants belonging to the Apiaceae family, such as hogweed (Heracleum spp.) and cow parsnip (Pastinaca sativa) []. Furanocoumarins are a class of chemical compounds known for their diverse biological activities [].

Potential Biological Activities of Spondin

Several studies have investigated the potential biological activities of spondin, including:

  • Antimicrobial activity: Spondin has been shown to exhibit antimicrobial activity against various bacteria and fungi [, ].
  • Antioxidant activity: Studies suggest that spondin possesses antioxidant properties.
  • Anticancer activity: Some research has explored the potential anticancer effects of spondin, but further investigation is needed [].

Sphondin is a natural compound classified as a furanocoumarin, primarily isolated from the fruits of Heracleum sibiricum. Its chemical formula is C12H8O4\text{C}_{12}\text{H}_{8}\text{O}_{4}, and it is structurally characterized as 6-methoxy-2H-furo[2,3-h]chromen-2-one. This compound is known for its unique structural features, including a furan ring fused to a chromenone moiety, which contributes to its biological activity and potential therapeutic applications .

Research suggests Sphondin might possess anti-inflammatory properties. Studies have shown that Sphondin can inhibit the production of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response []. This inhibition might contribute to Sphondin's potential anti-inflammatory effects []. However, further research is needed to fully understand its mechanism of action.

Typical of furanocoumarins. It can participate in reactions such as:

  • Oxidation: Sphondin can be oxidized to form different derivatives, which may exhibit altered biological activities.
  • Esterification: The hydroxyl groups in sphondin can react with acids to form esters, potentially enhancing its solubility and bioavailability.
  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attacks, leading to the formation of new compounds with diverse functionalities.

These reactions are essential for modifying sphondin's properties for various applications in medicinal chemistry .

Sphondin exhibits significant biological activities, particularly in the field of virology. Recent studies have shown that sphondin effectively inhibits the production of hepatitis B virus surface antigen (HBsAg) and transcription of covalently closed circular DNA (cccDNA) by promoting the degradation of the HBx protein, which is crucial for viral replication. This suggests potential therapeutic applications in treating chronic hepatitis B infections .

Additionally, sphondin has demonstrated anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) in human lung cells, thereby reducing prostaglandin E2 release . These findings highlight sphondin's potential as a multi-functional therapeutic agent.

The synthesis of sphondin can be achieved through several methods:

  • Natural Extraction: Sphondin is primarily obtained from Heracleum sibiricum through solvent extraction methods.
  • Chemical Synthesis: Various synthetic routes have been developed, including:
    • Dötz Benzannulation: This method involves constructing the furanocoumarin framework using chromium carbene complexes, which allows for regioselective formation of sphondin .
    • Regiocomplementary Approaches: These approaches utilize different reaction conditions and substrates to yield sphondin and its analogs efficiently.

These synthetic methods are crucial for producing sphondin in sufficient quantities for research and potential pharmaceutical use.

Sphondin has several promising applications:

  • Antiviral Agent: Due to its ability to inhibit hepatitis B virus replication, sphondin is being explored as a potential treatment for chronic hepatitis B infections.
  • Anti-inflammatory Drug: Its inhibitory effects on COX-2 expression position sphondin as a candidate for developing anti-inflammatory therapies.
  • Natural Product Research: Sphondin serves as a model compound in studies exploring the biological activity of furanocoumarins and their derivatives.

Interaction studies have revealed that sphondin interacts with various biological targets:

  • HBx Protein: Sphondin promotes degradation of HBx, leading to reduced transcriptional activity associated with hepatitis B virus replication .
  • Cyclooxygenase Enzymes: By inhibiting COX-2 expression, sphondin modulates inflammatory pathways, suggesting its role in managing inflammation-related diseases .

These interactions underline the importance of sphondin in therapeutic contexts and its potential for further development.

Sphondin shares structural similarities with other furanocoumarins and coumarins. Here are some comparable compounds:

CompoundStructure TypeUnique Features
PsoralenFuranocoumarinUsed in phototherapy; induces DNA cross-linking.
AngelicinFuranocoumarinExhibits antitumor activity; used in research.
HeratominFuranocoumarinKnown for antimicrobial properties.
ThiosphondinFuranocoumarinContains sulfur; potential antioxidant properties.

Sphondin's uniqueness lies in its specific inhibitory effects against hepatitis B virus and its anti-inflammatory capabilities, setting it apart from other similar compounds that may not exhibit such targeted actions .

Color/Form

White powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

216.04225873 g/mol

Monoisotopic Mass

216.04225873 g/mol

Heavy Atom Count

16

LogP

log Kow = 2.14 (est)

Appearance

Powder

UNII

JL77897DL4

Vapor Pressure

3.8X10-6 mm Hg at 25 °C (est)

Other CAS

483-66-9

Metabolism Metabolites

Papilio glaucus (tiger swallowtail) is a generalist that rarely encounters plants containing furanocoumarins yet is constitutively capable of metabolizing low levels of these highly toxic allelochemicals. In larvae of this species, metabolism of linear (xanthotoxin, bergapten), and angular (angelicin, sphondin), furanocoumarins can be induced up to 30-fold by the presence of xanthotoxin in their diet. Degenerate primers corresponding to conserved amino acid sequences in three insect P450s, Musca domestica (CYP6A1), Drosophila melanogaster (CYP6A2) and Papilio polyxenes (CYP6B1), were used to clone xanthotoxin-induced P450 transcripts from P. glaucus larvae by a reverse transcription-polymerase chain reaction (RT-PCR) strategy. Positive clones encoding the highly conserved F--G-R-C-G P450 signature motif were used to isolate a full-length CYP6B4v1 cDNA from a P. glaucus xanthotoxin-induced cDNA library. Sequence comparisons indicate the P. glaucus CYP6B4v1 protein sequence is 63% and 61% identical, respectively, to the P. polyxenes furanocoumarin-inducible CYP6B1v1 and CYP6B3v1 proteins. Northern analysis indicates that CYP6B4 and related transcripts are highly induced in response to xanthotoxin. Baculovirus-mediated expression of the CYP6B4v1 protein in lepidopteran cell lines demonstrates that this P450 isozyme metabolizes isopimpinellin, imperatorin, and bergapten at high rates, xanthotoxin and psoralen at intermediate rates and angelicin, sphondin, and trioxsalen only at very low rates.

Wikipedia

Sphondin

General Manufacturing Information

Sphondin is a component of Heracleum maximum roots, these roots are commonly used by the indigenous peoples of North America for the treatment of respiratory ailments including tuberculosis.

Interactions

At concentrations up to 6.7 ppm, 8-methoxypsoralen, sphondin, and khellin are not toxic to first-instar larvae of the mosquito Aedes aegypti. The irradiation of sensitized larvae with long-wavelength ultraviolet light did not always produce any immediate toxicity enhancement, but delayed effects were clearly visible. These were observed over the development of the organisms from first-instar larvae to adults. No adverse effects were noted when larvae were irradiated in the absence of sensitizers, or when they were placed in solutions of sensitizers which had been previously irradiated with the same light sources. 8-Methoxypsoralen was slightly more phototoxic than its isomer sphondin. Khellin, recently reported to undergo photoinduced cyclization with DNA components, showed minimal phototoxicity in the concentration range used.

Dates

Modify: 2023-09-14
1. Ling Ling Yang, et al. Effects of Sphondin, Isolated From Heracleum Laciniatum, on IL-1beta-induced cyclooxygenase-2 Expression in Human Pulmonary Epithelial Cells. Life Sci. 2002 Nov 29;72(2):199-213.

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